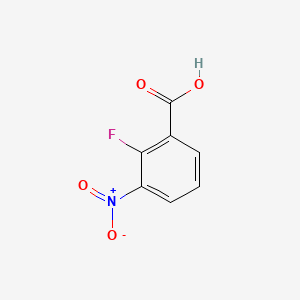

2-Fluoro-3-nitrobenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGUSLGYTNJJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30953651 | |

| Record name | 2-Fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317-46-4 | |

| Record name | 2-Fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30953651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-3-nitrobenzoic acid molecular weight

An In-Depth Technical Guide to 2-Fluoro-3-nitrobenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (CAS No. 317-46-4), a pivotal chemical intermediate for professionals in research, drug development, and agrochemical synthesis. We will explore its fundamental physicochemical properties, validated synthesis protocols, critical applications, and essential safety procedures, offering field-proven insights into its utility and handling.

Core Characteristics and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring both a fluorine atom and a nitro group, imparts unique electronic properties that make it a valuable and reactive building block in organic synthesis.[1] The fluorine atom enhances metabolic stability and bioavailability in derivative compounds, a highly desirable trait in pharmaceutical development.[1][2] The strong electron-withdrawing nature of both the nitro group and the fluorine atom significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[3]

This compound typically appears as an off-white to light yellow crystalline powder and is slightly soluble in water.[1][4][5] Its stability under standard conditions makes it a robust intermediate for various industrial reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO₄ | [1][6] |

| Molecular Weight | 185.11 g/mol | [6][7][8][9] |

| CAS Number | 317-46-4 | [1][6] |

| Appearance | Off-white to light yellow powder | [1][4] |

| Melting Point | 138 - 140 °C | [5][10] |

| Boiling Point | ~347.6 - 404.6 °C | [1][5] |

| Density | ~1.52 - 1.57 g/cm³ | [1][5] |

| Solubility | Slightly soluble in water | [4][5] |

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound is critical for its availability in research and industry. Several effective routes have been established, with the choice of method often depending on the starting materials, desired scale, and safety considerations. A prevalent and high-yield method involves the oxidation of 2-fluoro-3-nitrotoluene.[4][10]

Diagram: General Synthesis Workflow

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. organicintermediate.com [organicintermediate.com]

- 4. This compound | 317-46-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C7H4FNO4 | CID 18672992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 317-46-4 | FF34112 [biosynth.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 317-46-4 | 2-Fluor-3-Nitrobenzoesäure - Hangzhou Fluoro Pharmaceutical Co., Ltd. [fluoropharm.com]

- 10. nbinno.com [nbinno.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Fluoro-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the structural elucidation of 2-Fluoro-3-nitrobenzoic acid (CAS No: 317-46-4), a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering an in-depth analysis grounded in spectroscopic and crystallographic principles. We will navigate through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supplemented by a discussion on the expected insights from X-ray crystallography. The causality behind experimental choices and data interpretation is emphasized to provide a field-proven perspective on confirming the molecular structure of this trifunctional benzene derivative.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₄FNO₄ and a molecular weight of 185.11 g/mol , is a pale yellow crystalline solid.[3][4] Its importance stems from its role as a versatile building block in organic synthesis. The presence of three distinct functional groups on the aromatic ring—a fluorine atom, a nitro group, and a carboxylic acid—provides multiple reaction sites for the construction of complex molecules.[3] Notably, fluorinated organic compounds are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability and bioavailability of drug candidates.[3] A precise understanding of the molecule's structure is, therefore, a prerequisite for its effective utilization in synthetic endeavors and for ensuring the quality and purity of the resulting products.

Synthesis and Physicochemical Properties

The primary synthetic route to this compound involves the oxidation of 2-fluoro-3-nitrotoluene.[2] This process is typically carried out using strong oxidizing agents like chromium trioxide or sodium dichromate in an acidic medium.[1][2] The reaction selectively converts the methyl group to a carboxylic acid without altering the fluoro and nitro substituents.

| Property | Value | Source |

| CAS Number | 317-46-4 | [3] |

| Molecular Formula | C₇H₄FNO₄ | [1] |

| Molecular Weight | 185.11 g/mol | [5] |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 138-140 °C | [2] |

| Boiling Point | 404.6 °C | [3] |

| Solubility | Slightly soluble in water | [4] |

Spectroscopic Elucidation

Spectroscopic techniques are indispensable for confirming the structure of a synthesized molecule. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, we expect to see signals in the aromatic region for the three protons on the benzene ring.

Experimental Data: A reported ¹H NMR spectrum (300 MHz, DMSO-d₆) shows the following signals: δ 8.27 (m, 1H), 8.15 (m, 1H), 7.48 (m, 1H).[6]

Interpretation: The downfield chemical shifts (7.48-8.27 ppm) are characteristic of protons attached to an electron-deficient aromatic ring. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the fluorine atom, deshields the aromatic protons, shifting their signals to a lower field compared to benzene (δ ~7.3 ppm).

To assign these signals, we must consider the electronic effects of the substituents and the expected coupling patterns. The proton positions are as follows: H-4, H-5, and H-6.

-

H-6: This proton is ortho to the fluorine atom and meta to the carboxylic acid. It is expected to be a triplet of doublets due to coupling with H-5 (³JHH) and the fluorine atom (³JHF).

-

H-4: This proton is ortho to the nitro group and meta to the carboxylic acid. It is expected to be a triplet of doublets due to coupling with H-5 (³JHH) and the fluorine atom (⁴JHF).

-

H-5: This proton is situated between H-4 and H-6 and would appear as a triplet of triplets due to coupling with both neighboring protons and the fluorine atom.

The reported multiplets at δ 8.27 and 8.15 likely correspond to H-4 and H-6, which are the most deshielded due to their proximity to the electron-withdrawing nitro and fluoro groups. The signal at δ 7.48 is likely from H-5. A higher resolution spectrum would be necessary to resolve the fine coupling patterns and definitively assign each proton.

Caption: Structure of this compound with proton numbering.

Predicted Chemical Shifts and Rationale:

| Carbon Atom | Predicted δ (ppm) | Rationale |

| C=O | 165-170 | Typical range for a carboxylic acid carbon. |

| C-F | 155-160 (d) | The carbon directly attached to fluorine will be significantly downfield and will appear as a doublet due to one-bond C-F coupling (¹JCF). |

| C-NO₂ | 145-150 | The carbon bearing the nitro group is deshielded. |

| C-COOH | 130-135 | The ipso-carbon attached to the carboxylic acid group. |

| C-4 | 125-130 | Influenced by the ortho nitro group and meta fluorine. |

| C-5 | 120-125 | Least affected by the electron-withdrawing groups. |

| C-6 | 115-120 (d) | This carbon is ortho to the fluorine, and its signal will be split by two-bond C-F coupling (²JCF). |

The prediction is based on the additive effects of the substituents on the benzene ring. The fluorine atom will cause a large downfield shift on the carbon it is attached to (C-2) and will also introduce characteristic splitting patterns due to C-F coupling, which are invaluable for definitive assignments.

¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms.[7] For this compound, we expect a single signal in the ¹⁹F NMR spectrum.

Predicted Chemical Shift and Rationale: The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom on an aromatic ring, the chemical shift is influenced by the nature and position of other substituents. The presence of the ortho-nitro group and the meta-carboxylic acid group, both of which are electron-withdrawing, will deshield the fluorine nucleus, causing a downfield shift. The predicted chemical shift for the fluorine in this compound would be in the range of -110 to -130 ppm relative to CFCl₃.[8] The signal would likely appear as a multiplet due to coupling with the ortho (H-6), meta (H-5), and para (H-4) protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, nitro group, and the substituted benzene ring.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~1700 (strong) | C=O stretch | Carboxylic acid |

| 1520-1560 (strong) | Asymmetric N-O stretch | Nitro group |

| 1340-1380 (strong) | Symmetric N-O stretch | Nitro group |

| 1000-1200 | C-F stretch | Aryl fluoride |

| 1450-1600 | C=C stretches | Aromatic ring |

| 700-900 | C-H out-of-plane bending | Aromatic ring substitution pattern |

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption confirms the presence of the carboxylic acid, while the two strong bands for the N-O stretches are definitive for the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 185 should be observable, corresponding to the molecular weight of the compound.

-

Loss of -OH (M-17): A peak at m/z = 168, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -NO₂ (M-46): A peak at m/z = 139, due to the loss of the nitro group.

-

Loss of -COOH (M-45): A peak at m/z = 140, from the loss of the carboxyl group.

-

Formation of Benzoyl Cation: A prominent peak at m/z = 122, corresponding to the fluoronitrobenzoyl cation, formed by the loss of the hydroxyl group. Further fragmentation of this ion would also be expected.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Crystallographic Analysis: The Definitive Structure

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a crystal structure for this compound is not publicly available, we can infer its likely solid-state arrangement based on the structures of related nitrobenzoic acids. It is highly probable that the molecules would form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules. This is a very common packing motif for carboxylic acids. The planarity of the molecule may be distorted due to steric hindrance between the adjacent fluoro, nitro, and carboxylic acid groups, leading to a twisting of the nitro and/or carboxyl groups out of the plane of the benzene ring.

Caption: Expected hydrogen-bonded dimer formation in the solid state.

Conclusion: A Self-Validating Structural Assessment

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C7H4FNO4 | CID 18672992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. 19F [nmr.chem.ucsb.edu]

2-Fluoro-3-nitrobenzoic acid melting point

An In-depth Technical Guide to the Melting Point of 2-Fluoro-3-nitrobenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the melting point of this compound (CAS No. 317-46-4), a critical quality attribute for its application in research, development, and manufacturing. As a key intermediate in the synthesis of pharmaceuticals and fine chemicals, ensuring the purity and identity of this compound is paramount.[1][2] This document details the theoretical principles governing the melting point of organic compounds, presents a compilation of reported melting point data, and offers a standardized, field-proven protocol for its accurate determination based on pharmacopeial standards. The guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to ensure the integrity of their work.

Introduction: The Significance of a Critical Quality Attribute

This compound, with the molecular formula C₇H₄FNO₄, is an aromatic carboxylic acid derivative characterized by a benzene ring substituted with fluoro, nitro, and carboxylic acid groups.[3][4] This unique structure makes it a versatile building block in organic synthesis.[1][5] In the pharmaceutical industry, fluorinated compounds are of particular interest as they can enhance metabolic stability and bioavailability of active pharmaceutical ingredients (APIs).[1]

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state.[6] For a pure substance, this transition occurs over a very narrow temperature range, typically 1-2°C.[7][8] Consequently, the melting point serves two primary functions in a laboratory setting:

-

Identification: As an intensive physical property, a sharp melting point is characteristic of a specific compound and can be used for its tentative identification.[6][8]

-

Purity Assessment: The presence of impurities disrupts the crystal lattice, making it easier to overcome the intermolecular forces holding the molecules together.[8] This results in a melting point depression (a lower melting point) and a broadening of the melting range.[7][9]

Therefore, the accurate determination of the melting point of this compound is not merely a procedural step but a critical validation of the material's identity and purity, ensuring reproducibility and safety in downstream applications.

The Science Behind the Melting Point

The melting point of an organic compound is dictated by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[10][11] To melt the solid, sufficient thermal energy must be supplied to overcome these forces.[10]

Key Influential Factors:

-

Intermolecular Forces: The primary forces at play in this compound are hydrogen bonds (due to the carboxylic acid group), dipole-dipole interactions (from the polar C-F and C-NO₂ bonds), and London dispersion forces.[9][10] The presence of strong hydrogen bonding, in particular, leads to a relatively high melting point compared to non-polar compounds of similar molecular weight.[7][12]

-

Molecular Size and Shape: Larger molecules generally have higher melting points due to increased surface area, which strengthens London dispersion forces.[9][10] The planar nature of the benzene ring allows for efficient packing into a crystal lattice, which also contributes to a higher melting point.[10]

-

Impurities: As previously noted, impurities are the most common cause of deviations in melting point. They introduce defects into the crystal structure, weakening the overall intermolecular forces and resulting in a lower, broader melting range.[7][8] This phenomenon, known as melting point depression, is a cornerstone of purity evaluation.

Reported Melting Point Data for this compound

A review of chemical supplier data and literature provides a consistent, though slightly varied, melting point range for this compound. The minor discrepancies can be attributed to different analytical methods, instrument calibration, or slight variations in residual impurity profiles between batches.

| Source | Reported Melting Point (°C) | CAS Number |

| NINGBO INNO PHARMCHEM CO.,LTD. | 138-140 | 317-46-4[13] |

| ChemBK | 138 - 140 | 317-46-4[14] |

| ChemicalBook | 138 - 140 | 317-46-4[2][15] |

| Biosynth | 139 | 317-46-4[16] |

The data consistently indicates a melting point in the range of 138-140°C . A sharp melting range within these values is indicative of high purity.

Standardized Protocol for Accurate Melting Point Determination

This protocol is based on the capillary method, which is the standard technique described in major pharmacopeias such as the United States Pharmacopeia (USP).[6][17]

Apparatus:

-

Melting point apparatus with a heating block and calibrated thermometer or digital sensor.

-

Glass capillary tubes (0.8-1.2 mm internal diameter).[17]

-

Mortar and pestle or spatula for sample pulverization.

Step-by-Step Methodology:

-

Sample Preparation (The Causality of Consistency):

-

Rationale: A uniform, finely packed sample ensures efficient and even heat transfer, which is critical for a sharp, reproducible melting point.

-

Procedure: Place a small amount of dry this compound on a clean, dry surface. Gently pulverize the crystalline powder with a spatula or pestle to a fine, uniform consistency. This step is crucial to eliminate air pockets and ensure dense packing.

-

-

Capillary Loading:

-

Rationale: The sample height directly impacts the heat transfer dynamics. A consistent sample height ensures that results are comparable between different runs and different analysts.

-

Procedure: Tap the open end of a capillary tube into the pulverized sample until a small amount of material enters the tube. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column at the bottom. Repeat until the packed sample height is 2-3 mm.[18]

-

-

Instrument Setup and Calibration:

-

Rationale: Instrument accuracy is the foundation of trustworthy data. Regular calibration with certified reference standards ensures the measured temperature is accurate.

-

Procedure: Ensure the melting point apparatus has been recently calibrated using USP Melting Point Reference Standards.[17][19] Set a starting temperature approximately 5-10°C below the expected melting point of 138°C.[18]

-

-

Determination:

-

Rationale: A slow heating rate near the melting point allows the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample temperature. A rapid ramp can cause the thermometer to lag behind the true sample temperature, leading to erroneously high readings.

-

Procedure:

-

Insert the loaded capillary tube into the heating block.

-

Set the heating rate (ramp rate) to 1°C per minute.[18]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first droplet of liquid appears.

-

Continue heating and record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid (the "clear point").[18]

-

The melting range is reported as T₁ - T₂.

-

-

Experimental Workflow and Data Interpretation

The accurate determination and interpretation of the melting point is a self-validating system for assessing purity and identity.

Caption: Workflow for the determination and interpretation of melting point.

Interpreting the Results:

-

Pure Sample: A highly pure sample of this compound will exhibit a sharp melting range of 1-2°C within the established 138-140°C reference range.[7][13]

-

Impure Sample: If the sample is impure, the observed melting range will be both depressed (T₁ will be lower than 138°C) and broad (the difference between T₂ and T₁ will be greater than 2°C).[8][9]

-

Confirmatory Identification (Mixed-Melting Point): To definitively confirm the identity, a mixed-melting point determination can be performed.[6][17] An intimate 1:1 mixture of the sample with an authentic reference standard is prepared. If the sample is identical to the standard, the melting point of the mixture will be sharp and unchanged. If the sample is a different compound, the standard will act as an impurity, causing a significant melting point depression and broadening.[18]

Conclusion

The melting point of this compound is a fundamental and powerful analytical parameter. When determined using a standardized protocol, it provides reliable, actionable data regarding the identity and purity of the material. A sharp melting range between 138-140°C serves as a key indicator of high quality, ensuring the integrity of this vital chemical intermediate for its intended applications in pharmaceutical and chemical synthesis. Adherence to the principles and methodologies outlined in this guide will enable researchers and scientists to generate trustworthy data, underpinning the success of their scientific endeavors.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 317-46-4 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | C7H4FNO4 | CID 18672992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicintermediate.com [organicintermediate.com]

- 6. thinksrs.com [thinksrs.com]

- 7. sciencing.com [sciencing.com]

- 8. chm.uri.edu [chm.uri.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]

- 13. nbinno.com [nbinno.com]

- 14. chembk.com [chembk.com]

- 15. This compound CAS#: 317-46-4 [amp.chemicalbook.com]

- 16. This compound | 317-46-4 | FF34112 [biosynth.com]

- 17. uspbpep.com [uspbpep.com]

- 18. mt.com [mt.com]

- 19. scribd.com [scribd.com]

2-Fluoro-3-nitrobenzoic acid solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-3-nitrobenzoic acid

Authored by a Senior Application Scientist

Abstract

This compound (CAS No: 317-46-4) is a critical building block in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its utility in these applications is profoundly influenced by its physicochemical properties, paramount among which is its solubility. This technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in established scientific principles and experimental methodologies. We will explore the theoretical underpinnings of its solubility, focusing on the critical role of pH, and detail authoritative protocols for its empirical determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential before delving into its solubility behavior. This compound is an off-white to light yellow crystalline solid.[1][3] Its structure, featuring a carboxylic acid, a nitro group, and a fluorine atom on a benzene ring, dictates its chemical personality. The strong electron-withdrawing nature of the nitro group and the fluorine atom significantly increases the acidity of the carboxylic acid compared to benzoic acid itself.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 317-46-4 | [1][5] |

| Molecular Formula | C₇H₄FNO₄ | [1][6][7] |

| Molecular Weight | 185.11 g/mol | [1][6][7] |

| Appearance | White to Off-White/Light yellow solid | [1][3][4] |

| Melting Point | 138 - 140 °C | [6][8] |

| Predicted pKa | 2.32 ± 0.20 | [4][6] |

| Aqueous Solubility | Slightly / Sparingly Soluble | [3][5][6] |

| Organic Solubility | DMSO (Sparingly), Methanol (Slightly) | [6][8] |

Theoretical Framework: The Primacy of pH in Solubility

The solubility of this compound is not a static value; it is dynamically influenced by the pH of the aqueous medium. This behavior is dictated by its nature as a weak acid.

The carboxylic acid moiety can exist in two states: a protonated, neutral form (HA) and a deprotonated, anionic form (A⁻), governed by the following equilibrium:

HA ⇌ H⁺ + A⁻

The pKa is the pH at which the concentrations of the protonated (HA) and deprotonated (A⁻) species are equal. With a predicted pKa of approximately 2.32, this compound is a relatively strong organic acid.[4][6]

-

At pH < pKa: The equilibrium shifts to the left. The compound predominantly exists in its neutral, protonated form (HA). This species generally has lower aqueous solubility, referred to as the intrinsic solubility (S₀).

-

At pH > pKa: The equilibrium shifts to the right. The compound is increasingly deprotonated to its conjugate base, the 2-fluoro-3-nitrobenzoate anion (A⁻). This ionic form is significantly more polar and exhibits much higher solubility in water.

Therefore, the total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form and the concentration of the soluble anionic form. The relationship demonstrates that as the pH increases, particularly above the pKa, the overall solubility of the compound will rise dramatically.[9][10][11]

Caption: pH-dependent ionization of this compound and its effect on solubility.

Solubility Profile

Aqueous Solubility

As indicated by multiple sources, this compound is described as "slightly soluble" or "sparingly soluble" in water.[3][5][6] This qualitative assessment refers to its intrinsic solubility (S₀)—the solubility of the neutral, un-ionized form. To enhance its dissolution in aqueous media for applications like formulation or in vitro testing, the pH must be adjusted to a value significantly above its pKa of ~2.32.

Organic Solvent Solubility

The solubility in organic solvents is dictated by the principle of "like dissolves like."

-

Polar Aprotic Solvents: It is sparingly soluble in Dimethyl Sulfoxide (DMSO).[6][8]

-

Polar Protic Solvents: It is slightly soluble in Methanol.[6][8]

This profile suggests that while the molecule has polar functional groups (carboxyl, nitro), the overall aromatic structure requires solvents with a degree of polarity to achieve dissolution. For a related compound, 4-fluoro-3-nitrobenzoic acid, good solubility is observed in ethanol (50 mg/mL) and methanol (250 mg/10 mL), suggesting that similar polar protic solvents are effective for this class of compounds.

Authoritative Experimental Protocols for Solubility Determination

To move beyond qualitative descriptions, rigorous experimental determination is required. The following protocols represent industry-standard methods for accurately quantifying solubility.

The Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[12] It measures the concentration of a saturated solution after a prolonged equilibration period.

Causality Behind Experimental Choices:

-

Excess Solute: Using an excess of the solid ensures that the solution reaches true saturation.

-

Prolonged Equilibration (24-72h): Many compounds, especially crystalline solids, dissolve slowly. A long incubation with continuous agitation is critical to ensure the system has reached thermodynamic equilibrium, providing a reproducible and accurate measurement.[13]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) in a water bath or incubator is non-negotiable for data consistency.[12]

-

Phase Separation: It is crucial to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation or filtration through a low-binding filter (e.g., PVDF) is employed.[14]

-

Quantification: UV-Vis spectroscopy or HPLC are commonly used for quantification due to their sensitivity and accuracy. A calibration curve with known concentrations is required to translate the analytical signal into a solubility value.[12]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the desired solvent (e.g., 1-2 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C) for 24 to 48 hours to allow the system to reach equilibrium.[13][14]

-

Phase Separation: Remove the vials and allow any remaining solid to settle. To obtain a clear supernatant, either centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution using a 0.45 µm syringe filter.[15]

-

Sample Preparation: Carefully take an aliquot of the clear supernatant and dilute it with the appropriate solvent to fall within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a pre-established calibration curve to determine the concentration.

-

Validation: To ensure equilibrium was reached, samples can be analyzed at multiple time points (e.g., 24h and 48h). The results should be consistent.[13]

Caption: Workflow for the Shake-Flask solubility determination method.

Potentiometric Titration (pKa and Intrinsic Solubility)

For ionizable compounds like this compound, potentiometric titration is a powerful technique that can determine both the pKa and the intrinsic solubility (S₀) in a single set of experiments.[16][17]

Causality Behind Experimental Choices:

-

Principle: The method involves titrating a solution or suspension of the compound with a strong acid or base and monitoring the pH. The point of inflection in the pH curve reveals the pKa. By starting with a suspension (a saturated solution with excess solid), the pH profile during titration can be mathematically analyzed to calculate the intrinsic solubility of the neutral species.[16][18]

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of a weak acid.[19]

-

Constant Ionic Strength: Using a background electrolyte like KCl maintains a constant ionic strength, which is important for accurate pKa determination.[19]

-

Self-Validation: Performing titrations at two or more different concentrations of the compound allows for a more robust determination of both pKa and solubility.[16][17]

Step-by-Step Protocol:

-

System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: Prepare a suspension of this compound in water with a constant ionic strength (e.g., 0.15 M KCl) at a known concentration that exceeds its solubility.

-

Titration Setup: Place the suspension in a jacketed beaker to maintain constant temperature. Purge with nitrogen gas. Immerse the calibrated pH electrode and a magnetic stirrer.

-

Acidification: Add a precise amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound, bringing the initial pH to below the pKa (e.g., pH ~1.8-2.0).

-

Titration: Titrate the suspension by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH is well above the pKa (e.g., pH ~12).[19]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. The intrinsic solubility (S₀) is calculated from the pH data in the region where the solid phase is still present, using specialized equations that relate pH, titrant volume, and the amount of dissolved species.[16][17]

Applications in Pharmaceutical and Chemical Development

A well-characterized solubility profile is not merely academic; it is a cornerstone of efficient and successful development.

-

Drug Discovery: Poor aqueous solubility is a primary reason for compound attrition. Early determination using high-throughput kinetic assays helps prioritize candidates with favorable properties.[14][15]

-

Process Chemistry: The choice of solvents for reaction, workup, and crystallization depends heavily on the compound's solubility in various organic solvents and aqueous systems at different pH values.[4]

-

Formulation Science: Understanding the pH-solubility relationship is critical for developing viable dosage forms. For an acidic compound like this, formulations may involve creating a sodium salt or using buffered solutions to ensure complete dissolution and enhance bioavailability.

Conclusion

This compound is a weak organic acid whose solubility is fundamentally governed by the pH of its environment. While its intrinsic aqueous solubility is low, it increases substantially in solutions with a pH greater than its pKa of ~2.32 due to the formation of its highly soluble anionic conjugate base. Its limited solubility in common organic solvents highlights the need for careful solvent selection during synthesis and purification. The authoritative experimental methods detailed herein—the Shake-Flask technique for thermodynamic solubility and potentiometric titration for pKa and pH-dependent solubility—provide the necessary tools for researchers to accurately quantify this critical parameter, enabling informed decisions in drug development and chemical manufacturing.

References

- 1. innospk.com [innospk.com]

- 2. This compound | 317-46-4 | FF34112 [biosynth.com]

- 3. Page loading... [guidechem.com]

- 4. organicintermediate.com [organicintermediate.com]

- 5. This compound | CAS#:317-46-4 | Chemsrc [chemsrc.com]

- 6. This compound | 317-46-4 [chemicalbook.com]

- 7. This compound | C7H4FNO4 | CID 18672992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. One moment, please... [general.chemistrysteps.com]

- 12. scribd.com [scribd.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. enamine.net [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. creative-bioarray.com [creative-bioarray.com]

A Comprehensive Technical Guide to the Spectral Analysis of 2-Fluoro-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring a carboxylic acid group, a fluorine atom, and a nitro group on a benzene ring, gives rise to a unique and informative spectral signature. Understanding the spectral characteristics of this compound is paramount for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to offer not only the spectral data but also the underlying principles and experimental considerations, empowering researchers to effectively utilize this information in their scientific endeavors.

Molecular Structure and Key Features

The molecular structure of this compound (C₇H₄FNO₄, Molecular Weight: 185.11 g/mol ) is the foundation of its spectral properties.[3] The presence of electron-withdrawing groups (the nitro and fluoro groups) and an electron-donating/withdrawing group (the carboxylic acid) on the aromatic ring creates a complex electronic environment, which is reflected in its spectroscopic data.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals the chemical environment of the aromatic protons.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.27 | m | 1H | Aromatic Proton |

| 8.15 | m | 1H | Aromatic Proton |

| 7.48 | m | 1H | Aromatic Proton |

| ~13 | br s | 1H | Carboxylic Acid Proton |

Data obtained in DMSO-d₆ at 300 MHz.[4]

Interpretation:

-

The downfield chemical shifts of the aromatic protons (7.48-8.27 ppm) are a consequence of the deshielding effect of the electron-withdrawing nitro and fluoro groups.

-

The multiplicity of the signals (m, multiplet) arises from the coupling between the aromatic protons and the fluorine atom.

-

The broad singlet around 13 ppm is characteristic of a carboxylic acid proton, which is often exchangeable with deuterium and its chemical shift can be concentration-dependent.[5][6]

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Rationale |

| Carboxylic Carbon | 165-170 | Typical range for aromatic carboxylic acids.[5] |

| Aromatic Carbons | 120-160 | Influenced by the strong electron-withdrawing effects of the nitro and fluoro groups. The carbon attached to the fluorine will show a large C-F coupling constant. |

Causality in Experimental Choices:

The choice of a deuterated solvent like DMSO-d₆ is crucial for ¹H NMR to avoid a large solvent peak obscuring the analyte signals. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom, aiding in interpretation.[7]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single peak would be expected for this compound, with its chemical shift providing information about the electronic environment of the fluorine atom. The chemical shift of aromatic fluorine is typically observed in the range of +80 to +170 ppm relative to CFCl₃.[8]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra of aromatic carboxylic acids is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

For ¹⁹F NMR, use a standard pulse sequence without proton decoupling to observe any H-F coupling.

-

Set appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Caption: Experimental Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of carboxylic acid dimer |

| 1710-1760 | Strong | C=O stretch of carboxylic acid |

| 1550-1475 | Strong | Asymmetric NO₂ stretch |

| 1360-1290 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

| 1600-1450 | Medium-Weak | C=C aromatic ring stretches |

Note: These are typical ranges for the functional groups present. Specific peak values for this compound are needed for a precise analysis.[5][9][10][11]

Interpretation:

-

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[5]

-

The strong carbonyl absorption confirms the presence of the carboxylic acid group. Its exact position can be influenced by conjugation and hydrogen bonding.

-

The two strong bands for the nitro group are highly characteristic and are due to the asymmetric and symmetric stretching vibrations of the N-O bonds.[9][10][11]

-

The C-F stretch is also expected to be a strong absorption.

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.[1][12]

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C7H4FNO4 | CID 18672992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 317-46-4 [chemicalbook.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. azooptics.com [azooptics.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 12. jascoinc.com [jascoinc.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-3-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Fluoro-3-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document offers an in-depth interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy, for researchers, scientists, and professionals in drug development. We will explore the influence of the compound's unique substitution pattern on the chemical shifts and coupling constants of its aromatic protons. Furthermore, this guide presents a detailed, field-proven protocol for the acquisition of high-quality ¹H NMR data, ensuring reproducibility and accuracy in structural elucidation.

Introduction: The Structural Significance of this compound

This compound (C₇H₄FNO₄) is a substituted aromatic carboxylic acid with a molecular weight of 185.11 g/mol .[2][3] Its structure is characterized by a benzene ring bearing three distinct substituents: a fluorine atom, a nitro group (-NO₂), and a carboxylic acid group (-COOH). The relative positions of these groups (ortho-fluoro, meta-nitro to the carboxylic acid) create a unique electronic environment that profoundly influences the magnetic properties of the three aromatic protons, making ¹H NMR spectroscopy an invaluable tool for its structural verification. Understanding the nuances of its ¹H NMR spectrum is crucial for confirming its identity and purity, which are critical parameters in synthetic chemistry and drug development.

Decoding the ¹H NMR Spectrum: Theoretical Predictions and Experimental Observations

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three protons on the benzene ring (H-4, H-5, and H-6). The chemical shift (δ), multiplicity, and coupling constants (J) of these signals are dictated by the electronic effects of the substituents.

Substituent Effects on Proton Chemical Shifts:

-

-COOH (Carboxylic Acid): This is a moderately deactivating, electron-withdrawing group that deshields adjacent protons, causing a downfield shift.

-

-NO₂ (Nitro): This is a strongly deactivating, electron-withdrawing group, leading to significant deshielding of nearby protons and a pronounced downfield shift.

-

-F (Fluoro): Fluorine is a highly electronegative atom, causing an inductive electron-withdrawing effect that deshields adjacent protons. However, it can also act as a π-donor through resonance, which can have a shielding effect, particularly on protons at the ortho and para positions.[4]

Based on these effects, we can predict the relative chemical shifts of the aromatic protons. H-4 is ortho to the strongly electron-withdrawing nitro group. H-6 is ortho to the fluorine atom and meta to the nitro group. H-5 is meta to both the fluorine and nitro groups. Consequently, the expected downfield order of the proton signals is H-4 > H-6 > H-5.

Experimental Data and Interpretation:

The experimental ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆), confirms these theoretical predictions.[1] The acidic proton of the carboxylic acid group is also observed, usually as a broad singlet at a very downfield chemical shift.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 | ~8.27 | Multiplet | |

| H-6 | ~8.15 | Multiplet | |

| H-5 | ~7.48 | Multiplet | |

| -COOH | >10 | Broad Singlet | |

| Note: The exact chemical shifts can vary depending on the solvent and concentration.[1][5][6] |

The multiplets observed for the aromatic protons arise from both proton-proton (³JHH) and proton-fluorine (JF-H) couplings. The coupling between adjacent protons (H-4 and H-5, H-5 and H-6) results in ortho coupling constants (³JHH) typically in the range of 7-10 Hz. The fluorine atom couples with the adjacent protons, with ortho coupling (³JF-H) being stronger than meta coupling (⁴JF-H). This complex interplay of couplings leads to the observed multiplet patterns.

Below is a diagram illustrating the coupling interactions in this compound.

Caption: Coupling interactions in this compound.

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is paramount for accurate structural analysis. The following is a standardized protocol for the preparation and analysis of a sample of this compound.

Materials and Reagents:

-

This compound (5-25 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃), ~0.6 mL

-

High-precision NMR tubes (5 mm)

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

-

NMR Spectrometer (e.g., 300 MHz or higher)

Step-by-Step Procedure:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Gently vortex the mixture until the solid is completely dissolved.

-

Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is adequate for the spectrometer, typically around 4-5 cm.[7]

-

-

NMR Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming the sample. Automated shimming routines are often sufficient.

-

Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse angle: 30-90 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be increased for dilute samples)

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).[8]

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the peak multiplicities and measure the coupling constants.

-

The following diagram outlines the general workflow for acquiring a ¹H NMR spectrum.

Caption: General workflow for ¹H NMR spectroscopy.

Advanced Considerations

-

Solvent Choice: The choice of deuterated solvent can influence the chemical shifts of the protons, particularly the acidic proton of the carboxylic acid group.[5][6] In aprotic solvents like CDCl₃, the carboxylic acid proton signal may be very broad or exchange with residual water. In protic solvents or those capable of hydrogen bonding like DMSO-d₆, the signal is often sharper and more clearly observed.

-

Concentration Effects: Sample concentration can also affect chemical shifts due to changes in intermolecular interactions. It is advisable to use a consistent concentration range for comparative studies.

-

Complementary Techniques: For unambiguous structural confirmation, it is recommended to acquire and analyze other NMR spectra, such as ¹³C NMR, ¹⁹F NMR, and 2D correlation spectra (e.g., COSY, HSQC).

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a solid understanding of substituent effects and spin-spin coupling. The distinct chemical shifts and complex multiplicity patterns of the three aromatic protons serve as a unique fingerprint for this molecule. By following a robust experimental protocol, researchers can reliably obtain high-quality spectra for accurate structural elucidation and purity assessment, which are essential for its application in research and development.

References

- 1. This compound | 317-46-4 [chemicalbook.com]

- 2. This compound | C7H4FNO4 | CID 18672992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. reddit.com [reddit.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. reddit.com [reddit.com]

- 7. ou.edu [ou.edu]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Fluoro-3-nitrobenzoic Acid

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Fluoro-3-nitrobenzoic acid, a compound of significant interest in medicinal chemistry and organic synthesis.[1][2] As a substituted benzoic acid, its molecular structure incorporates a carboxylic acid, a nitro group, and a fluorine atom on an aromatic ring. Each of these functional groups imparts distinct and identifiable features to its IR spectrum, making IR spectroscopy an invaluable tool for its characterization. This document will delve into the theoretical principles and practical interpretation of the IR spectrum of this molecule, offering field-proven insights for researchers, scientists, and professionals in drug development.

Molecular Structure and its Spectroscopic Implications

This compound (C₇H₄FNO₄) is a solid, crystalline material, typically appearing as light yellow to off-white crystals.[1] Its structure, featuring a benzene ring substituted with three different functional groups, leads to a complex but interpretable IR spectrum. The positions of these groups (fluoro at position 2, nitro at position 3, and carboxylic acid at position 1) create a unique electronic environment that influences the vibrational frequencies of each bond. Understanding these interactions is key to a thorough spectral analysis.

Interpreting the Infrared Spectrum: A Region-by-Region Analysis

The infrared spectrum of an organic molecule is traditionally divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The functional group region is particularly informative for identifying the key chemical moieties within this compound.

The Carboxylic Acid Group (-COOH) Vibrations

The carboxylic acid group gives rise to some of the most characteristic and easily identifiable peaks in the IR spectrum.

-

O-H Stretching: A very broad and intense absorption band is expected between 3300 cm⁻¹ and 2500 cm⁻¹, centered at approximately 3000 cm⁻¹.[3][4] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[3] This band will likely overlap with the aromatic C-H stretching vibrations.[3][5]

-

C=O Stretching: A strong, sharp absorption due to the carbonyl (C=O) stretch is anticipated. For aromatic carboxylic acids, this peak typically appears in the range of 1710-1680 cm⁻¹.[6] The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to saturated carboxylic acids.[4][7]

-

C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, expected between 1320-1210 cm⁻¹, and O-H in-plane bending vibrations, which can be found in the 1440-1395 cm⁻¹ region.[3] Another O-H out-of-plane bend is expected between 950-910 cm⁻¹.[3]

The Nitro Group (-NO₂) Vibrations

The nitro group is another strongly absorbing functional group that provides clear diagnostic peaks.

-

Asymmetric N-O Stretching: A strong absorption band is expected in the range of 1550-1475 cm⁻¹ for aromatic nitro compounds.[8][9] This is due to the asymmetric stretching of the two N-O bonds.

-

Symmetric N-O Stretching: A second, also intense, band corresponding to the symmetric N-O stretch will appear at a lower frequency, typically between 1360-1290 cm⁻¹.[8][9] The presence of this pair of strong bands is a reliable indicator of a nitro group.[10]

The Aromatic Ring and C-F Vibrations

The substituted benzene ring and the carbon-fluorine bond also contribute to the spectrum.

-

Aromatic C-H Stretching: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which can sometimes be observed as shoulders on the broad O-H stretching band.[11]

-

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches give rise to absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[11] These can sometimes overlap with other peaks, particularly the asymmetric nitro stretch.

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[11] The specific pattern can help confirm the arrangement of substituents.

-

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band. The C-F stretch in aromatic compounds is typically found in the region of 1250-1000 cm⁻¹. The exact position can be influenced by coupling with other vibrations.

Summary of Expected IR Absorption Bands

The following table summarizes the expected key vibrational frequencies for this compound, providing a predictive framework for spectral analysis.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium, Sharp |

| C=O Stretch | Carboxylic Acid | 1710 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Weak |

| Asymmetric N-O Stretch | Nitro Group | 1550 - 1475 | Strong |

| Symmetric N-O Stretch | Nitro Group | 1360 - 1290 | Strong |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium |

| C-F Stretch | Fluoro Group | 1250 - 1000 | Strong |

| O-H Out-of-Plane Bend | Carboxylic Acid | 950 - 910 | Medium, Broad |

| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong |

Experimental Protocol: Acquiring the IR Spectrum

Accurate and reproducible IR spectra are foundational to correct structural elucidation. The following protocol outlines the standard procedure for analyzing a solid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient technique.

Instrumentation and Sample Preparation

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Sample: this compound, solid. The sample should be dry and pure for optimal results.

Step-by-Step Methodology

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Record a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is crucial for reproducibility.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum.

-

Compare the observed peak positions with the expected values for the functional groups present in this compound.

-

Workflow Diagram

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Logical Relationships in Spectral Interpretation

The interpretation of the IR spectrum of this compound is a deductive process. The presence of key functional groups is confirmed by identifying their characteristic absorption bands.

Caption: Relationship between functional groups and key IR absorptions.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive fingerprint of its complex molecular structure. By systematically analyzing the characteristic absorption bands of the carboxylic acid, nitro, and fluoro-aromatic moieties, researchers can confidently verify the identity and purity of this important synthetic intermediate. The combination of a broad O-H stretch, a strong carbonyl peak, two distinct nitro group absorptions, and features of the substituted aromatic ring creates a unique spectral signature. This guide provides the foundational knowledge for accurate and insightful interpretation of this spectrum, empowering scientists in their research and development endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. innospk.com [innospk.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. orgchemboulder.com [orgchemboulder.com]

Introduction: The Analytical Imperative for a Key Synthetic Building Block

An In-Depth Technical Guide to the Mass Spectrometry of 2-Fluoro-3-nitrobenzoic Acid

This compound is a highly functionalized aromatic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a carboxylic acid, a nitro group, and a fluorine atom, makes it a versatile intermediate for organic synthesis, particularly in the development of novel therapeutics where fluorinated compounds can enhance metabolic stability and bioavailability.[2][3] The precise characterization of this molecule and its reaction products is paramount, making mass spectrometry (MS) an indispensable analytical tool. This guide provides a detailed exploration of the mass spectrometric behavior of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from ionization methods to the interpretation of complex fragmentation patterns.

Core Physicochemical Properties: Guiding the MS Strategy

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's physical and chemical properties. These characteristics dictate crucial methodological decisions, such as sample preparation and the selection of an appropriate ionization source.

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₇H₄FNO₄ | Determines the exact mass and isotopic pattern.[2] |

| Molecular Weight | 185.11 g/mol | Provides the nominal mass for the molecular ion.[2][4] |

| Exact Mass | 185.012436 Da | Essential for high-resolution mass spectrometry (HRMS) for unambiguous formula determination.[5] |

| Melting Point | 138 - 140 °C | Indicates the compound is a solid at room temperature, requiring dissolution in a suitable solvent for analysis.[6][7] |

| Boiling Point | ~347.6 - 404.6 °C | Suggests low volatility, making direct probe or GC-MS analysis challenging without derivatization. LC-MS is the preferred method.[2][6] |

| Solubility | Slightly soluble in water | Requires organic or mixed aqueous-organic solvents for sample preparation, compatible with ESI or EI techniques.[1][6] |

| Acidity (pKa) | Stronger than benzoic acid | The acidic proton of the carboxylic group is readily lost, making negative-ion mode Electrospray Ionization (ESI) highly favorable.[3] |

Ionization Techniques: From Hard Fragmentation to Soft Ionization

The choice of ionization technique is the most critical parameter in a mass spectrometry experiment. It determines whether we observe the intact molecule or a rich pattern of fragment ions, each providing different pieces of the structural puzzle.

Electron Ionization (EI): Unveiling the Fragmentation Fingerprint

Electron Ionization (EI) is a high-energy, "hard" ionization technique that bombards the analyte with energetic electrons (typically 70 eV).[8] This process not only ionizes the molecule to form a molecular ion (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[8][9] For this compound, EI-MS is invaluable for generating a detailed "fingerprint" spectrum that can be used for library matching and structural confirmation.

Expected Behavior: The stability of the aromatic ring ensures that a molecular ion peak at m/z 185 will be observed. However, the spectrum will be dominated by fragment ions resulting from the cleavage of the functional groups.

Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) - with Derivatization

-

Rationale: Due to its low volatility, direct analysis of this compound by GC-MS is difficult. Derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is required.

-

Step 1: Derivatization (Methylation):

-

Dissolve ~1 mg of this compound in 1 mL of methanol.

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for 1-2 hours.

-

Neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

-

-

Step 2: GC-MS Analysis:

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

-

Injector Temperature: 250°C.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Electrospray Ionization (ESI): Gentle Ionization for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid solution.[10] It is ideal for polar, non-volatile molecules like this compound and is the cornerstone of modern Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

Expected Behavior:

-

Negative Ion Mode ([M-H]⁻): Given the acidic nature of the carboxylic acid group, deprotonation will be highly efficient, leading to a strong signal for the [M-H]⁻ ion at m/z 184.[3][10] This is the preferred mode for sensitive detection and quantification.

-

Positive Ion Mode ([M+H]⁺): Protonation can occur, but it is generally less efficient for acidic molecules. The [M+H]⁺ ion at m/z 186 may be observed, but likely at a much lower intensity than the negative ion.

A key consideration in the ESI of nitrobenzoic acids is the potential for in-source decarboxylation, especially with ortho-substituents that can influence the molecule's stability upon ionization.[10]

Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

-

Rationale: This is the premier technique for the analysis of this compound in complex matrices, offering separation, sensitive detection, and structural confirmation.

-

Step 1: Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

-

-

Step 2: LC-MS/MS Analysis:

-

LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is recommended.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Capillary Voltage: -3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Gas (N₂) Flow: 600 L/hr.

-

Desolvation Temperature: 350°C.

-

MS Scan: Full scan from m/z 50 to 250 to confirm the [M-H]⁻ ion at m/z 184.

-

MS/MS: Select m/z 184 as the precursor ion and apply collision energy (e.g., 10-30 eV) to generate fragment ions.

-

Fragmentation Pathways: Deciphering the Molecular Structure

Analysis of the fragmentation patterns provides definitive structural information. The pathways differ significantly between the high-energy EI and the lower-energy Collision-Induced Dissociation (CID) used in ESI-MS/MS.

Predicted EI Fragmentation Pathway

The EI mass spectrum will be a composite of several competing fragmentation channels. Based on established fragmentation rules for aromatic acids and nitro compounds, the following pathways are predicted.[9][11]

Caption: Predicted EI fragmentation of this compound.

-

Formation of m/z 168 [M-OH]⁺: Loss of a hydroxyl radical from the carboxylic acid group is a classic fragmentation for benzoic acids.[11]

-

Formation of m/z 140 [M-COOH]⁺: Cleavage of the C-C bond between the ring and the carboxyl group results in the loss of the entire carboxyl radical.

-

Formation of m/z 139 [M-NO₂]⁺: Loss of the nitro group is a characteristic fragmentation for nitroaromatic compounds.

-

Secondary Fragmentation: Subsequent losses of carbon monoxide (CO, 28 Da) from benzoyl-type cations are common, leading to further fragmentation, such as the transition from m/z 139 to m/z 111.

Predicted ESI-MS/MS Fragmentation Pathway (Negative Ion Mode)

In ESI-MS/MS, we isolate the deprotonated molecule ([M-H]⁻, m/z 184) and induce fragmentation through collisions with an inert gas. The fragmentation is typically simpler and more predictable than in EI.

Caption: Predicted ESI-MS/MS fragmentation of deprotonated this compound.

-

Formation of m/z 140 [M-H-CO₂]⁻: The most prominent fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (decarboxylation).[10] This is expected to be the base peak in the MS/MS spectrum.

-

Formation of m/z 138 [M-H-NO₂]⁻: Loss of the nitro group as a radical is also a plausible pathway, leading to a radical anion.

Integrated Analytical Workflow

A robust analysis combines the strengths of different techniques into a cohesive workflow, ensuring confident identification and characterization.

Caption: Integrated workflow for the MS analysis of this compound.

Summary of Key Mass Spectral Data

The following table summarizes the key ions expected in the mass spectra of this compound under different ionization conditions.

| Ionization Mode | Ion | Calculated m/z | Description |

| EI | [M]⁺• | 185.01 | Molecular Ion |

| [M-OH]⁺ | 168.01 | Loss of hydroxyl radical | |

| [M-COOH]⁺ | 140.02 | Loss of carboxyl radical | |

| [M-NO₂]⁺ | 139.02 | Loss of nitro group | |

| ESI (-) | [M-H]⁻ | 184.01 | Deprotonated Molecular Ion |

| [M-H-CO₂]⁻ | 140.02 | Decarboxylation (MS/MS fragment) |

Conclusion